N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thienyl group, and a hydrazide functional group. The pyrazole moiety is a five-membered ring containing two nitrogen atoms, while the thienyl group introduces sulfur into the structure, enhancing its chemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents due to its diverse biological activities.
The reactivity of N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can be attributed to the presence of various functional groups. Key reactions may include:
Research indicates that compounds similar to N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide exhibit various biological activities, including:
The synthesis of N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves several steps:
N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has potential applications in various fields:
Studies involving N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide often focus on its interactions with biological targets:
Several compounds share structural similarities with N'-(3-Methylbenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide. Notable examples include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1H-Pyrazole-4-carboxamide | Contains carboxamide instead of hydrazide | Known for anti-inflammatory activity |
| 3-Amino-1H-pyrazole | Amino group replaces methylbenzylidene | Exhibits significant antimicrobial effects |
| 4-Thiazolylpyrazoles | Thiazole ring instead of thienyl | Enhanced antifungal properties |
These compounds highlight the diversity within pyrazole derivatives and their potential applications in medicinal chemistry. Each compound exhibits unique properties that can be leveraged for specific therapeutic targets, underscoring the importance of structural variations in determining biological activity.
The compound features a pyrazole core substituted with a thienyl group at position 3 and a carbohydrazide moiety at position 5, which is further modified by a 3-methylbenzylidene group. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄OS |
| Molecular Weight | 310.37 g/mol |
| SMILES Notation | CC1=CC(=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
| InChI Key | JDWISLQLRUDLEZ-LICLKQGHSA-N |
The IUPAC name is N-[(E)-(3-methylphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide, reflecting its benzylidene hydrazone and thienylpyrazole components.
While experimental spectral data (e.g., NMR, IR) for this specific compound are not publicly available, analogous pyrazole derivatives exhibit characteristic absorption bands for C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) groups. Predicted collision cross sections (CCS) for its adducts, calculated via computational methods, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 311.09612 | 170.4 |
| [M+Na]⁺ | 333.07806 | 179.6 |
| [M-H]⁻ | 309.08156 | 179.3 |